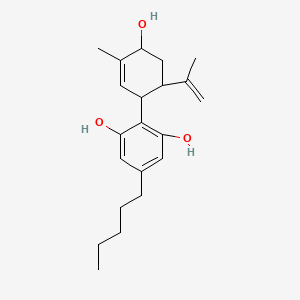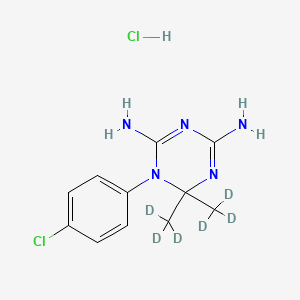
Methamphetamine Methyl Carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methamphetamine methyl carbamate is a compound categorized as an amphetamineThis compound is primarily used as an analytical reference standard in research and forensic applications .
Preparation Methods
Methamphetamine methyl carbamate can be synthesized through various methods. One common route involves the reaction of methamphetamine with methyl chloroformate or dimethyl carbonate. The reaction typically requires a base such as sodium hydroxide and is carried out under controlled conditions to ensure the purity of the final product .
Chemical Reactions Analysis
Methamphetamine methyl carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methamphetamine methyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Researchers study its effects on biological systems to understand its pharmacological properties.
Medicine: It is used in the development of new therapeutic agents and in forensic toxicology to detect drug abuse.
Industry: The compound is used in the synthesis of other chemicals and in the development of new materials
Mechanism of Action
Methamphetamine methyl carbamate exerts its effects by interacting with various molecular targets in the body. It primarily affects the central nervous system by increasing the release of neurotransmitters such as norepinephrine, dopamine, and serotonin. This leads to increased alertness, energy, and euphoria. The compound also acts as a reuptake inhibitor and a monoamine oxidase inhibitor at high concentrations .
Comparison with Similar Compounds
Methamphetamine methyl carbamate is similar to other amphetamine-type stimulants, such as:
Amphetamine: Both compounds have similar pharmacodynamic effects, but this compound has a longer duration of action and better penetration into the central nervous system.
Methylenedioxy-methamphetamine (MDMA): While MDMA is known for its empathogenic effects, this compound is primarily a stimulant.
Methyl carbamate: This compound is used in the textile and polymer industries and has different applications compared to this compound
This compound is unique due to its specific structure and the range of applications in research and industry.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl N-methyl-N-(1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-10(13(2)12(14)15-3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
CQXYCWVYIOQAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820252.png)

![[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B10820265.png)


![(1S,4S,7R,8R)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820286.png)


![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820295.png)

![2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820304.png)

